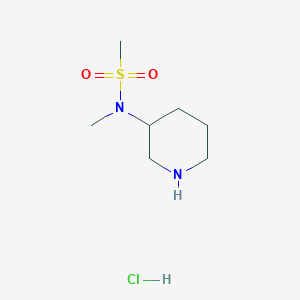

N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-N-piperidin-3-ylmethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S.ClH/c1-9(12(2,10)11)7-4-3-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRXTSVFRZNPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCNC1)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride (CAS 1354963-42-0): A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride is a versatile heterocyclic building block increasingly recognized for its utility in the field of medicinal chemistry, particularly in the burgeoning area of targeted protein degradation (TPD). Its structural features, combining a rigid piperidine scaffold with a methanesulfonamide moiety, make it an attractive component for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible and detailed synthetic route, a robust analytical characterization plan, and a discussion of its primary application as a linker element in the design of novel therapeutics.

Introduction: The Rise of a Versatile Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs due to its favorable physicochemical properties and its ability to confer conformational rigidity.[1][2] The incorporation of a methanesulfonamide group further modulates the molecule's polarity and hydrogen bonding capacity. This compound, with CAS number 1354963-42-0, has emerged as a key intermediate, frequently categorized as a "Protein Degrader Building Block" by chemical suppliers.[3] This classification points to its designed role in the construction of PROTACs, which are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[4]

This guide will delve into the technical details of this compound, providing researchers with the necessary information to effectively synthesize, characterize, and utilize it in their drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental for its successful application in multi-step syntheses and for predicting the properties of the final drug candidate.

| Property | Value | Source |

| CAS Number | 1354963-42-0 | [3] |

| Molecular Formula | C₇H₁₇ClN₂O₂S | [3] |

| Molecular Weight | 228.74 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO (predicted) | General knowledge |

| Purity | Typically >95% (as supplied by commercial vendors) | [3] |

Synthesis of this compound: A Proposed Synthetic Workflow

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic route for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Boc-3-(methylamino)piperidine

-

To a stirred solution of N-Boc-3-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add aqueous formaldehyde (1.1 eq, 37% in water).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any effervescence.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-3-(methylamino)piperidine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of N-Boc-3-(N-methylmethanesulfonamido)piperidine

-

Dissolve the N-Boc-3-(methylamino)piperidine (1.0 eq) from the previous step in DCM.

-

Add a suitable non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-3-(N-methylmethanesulfonamido)piperidine.

Step 3: Synthesis of this compound

-

Dissolve the purified N-Boc-3-(N-methylmethanesulfonamido)piperidine (1.0 eq) in a suitable solvent such as dioxane or methanol.

-

Add a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M solution, 5-10 eq) or concentrated HCl.[5]

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.[6]

-

Upon completion, the hydrochloride salt of the product may precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure.

-

The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexane to induce precipitation and to remove any non-polar impurities.

-

Filter the solid, wash with the non-polar solvent, and dry under vacuum to yield the final product, this compound.

Analytical Characterization

A comprehensive analytical plan is crucial to confirm the identity, purity, and stability of the synthesized compound.

Table of Analytical Methods

| Analytical Technique | Purpose | Expected Results |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Peaks corresponding to the N-methyl, S-methyl, and piperidine ring protons with appropriate chemical shifts, multiplicities, and integrations. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbon atoms in the molecule. |

| High-Resolution Mass Spectrometry (HRMS) | Determination of the exact mass and confirmation of the elemental composition. | A molecular ion peak corresponding to the exact mass of the free base (C₇H₁₆N₂O₂S). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating high purity (typically >95%). The method can be developed using a C18 column with a mobile phase gradient of water and acetonitrile containing a modifier like formic acid or trifluoroacetic acid. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Characteristic absorption bands for N-H (from the hydrochloride salt), C-H, S=O, and S-N bonds. |

Application in Targeted Protein Degradation (TPD)

The primary application of this compound is as a building block for the synthesis of PROTACs.

The Role of Linkers in PROTACs

PROTACs are bifunctional molecules composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[7] The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical for the efficacy of the PROTAC.[4][8] The linker orients the target protein and the E3 ligase in a productive ternary complex, facilitating the transfer of ubiquitin to the target protein, which is then marked for degradation by the proteasome.

N-methyl-N-(piperidin-3-yl)methanesulfonamide as a Linker Component

The piperidine moiety in N-methyl-N-(piperidin-3-yl)methanesulfonamide provides a rigid and conformationally defined segment within the PROTAC linker.[1] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex. The secondary amine of the piperidine ring serves as a convenient attachment point for further elaboration of the linker, connecting it to either the warhead or the E3 ligase ligand. The N-methylmethanesulfonamide group can influence the physicochemical properties of the PROTAC, such as its solubility and cell permeability.

Diagram of PROTAC Mechanism of Action

Caption: General mechanism of action for a PROTAC utilizing a piperidine-based linker.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure and functional handles provide a solid foundation for the rational design of PROTAC linkers. This technical guide offers a comprehensive resource for researchers, providing a plausible synthetic route, a thorough analytical plan, and a clear understanding of its application in the development of next-generation therapeutics. As the quest for novel and more effective drugs continues, the importance of such well-characterized building blocks will undoubtedly grow.

References

- BenchChem. (2025). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.

- Trofimov, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 381-390.

- DeSantis, J., et al. (2022).

- Sino Biological. (2025). What makes PROTACs and MGDs game-changers in drug discovery?

- Ciaffaglione, M., et al. (2022). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. Journal of Medicinal Chemistry, 65(13), 8737-8756.

- Patil, S. J., & Kare, P. K. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6).

- Aapptec. (n.d.). N-Terminal Deprotection; Boc removal.

- Scott, J. S., et al. (2023). Property-based optimisation of PROTACs. RSC Medicinal Chemistry, 14(7), 1159-1175.

- BenchChem. (2025). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.

- CN103204801A - Synthesis method for N-Boc-3-piperidone.

- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.

- Khom, S., et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 62B(6), 724-730.

- Khom, S., et al. (2024).

- Montanari, D., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Molecules, 26(3), 672.

- Montanari, D., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery.

- Pathare, R. S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry, 89(10), 6825-6834.

- Furia, E., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6296.

- Urbonaitė, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- DeSantis, J., et al. (2022).

- BroadPharm. (n.d.). PROTAC linker, E3 Ligase Ligand-Linker.

- DeSantis, J., et al. (2022).

- CymitQuimica. (n.d.). Safety Data Sheet.

Sources

- 1. news-medical.net [news-medical.net]

- 2. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. explorationpub.com [explorationpub.com]

- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride is a piperidine-containing compound of interest in contemporary drug discovery and development. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for guiding formulation development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In light of the limited publicly available experimental data for this specific molecule, this guide integrates information from structurally analogous compounds, predictive modeling, and established analytical methodologies to offer a robust framework for its characterization. Detailed, field-proven experimental protocols are provided to empower researchers to generate precise and reliable data.

Introduction: The Significance of Physicochemical Profiling in Drug Development

The journey of a drug candidate from discovery to clinical application is intrinsically linked to its physicochemical properties. These fundamental characteristics, including molecular structure, solubility, dissociation constant (pKa), and lipophilicity, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a molecule featuring a secondary amine within a piperidine ring and a sulfonamide group, these properties are critical for its potential as an orally bioavailable drug. The hydrochloride salt form is likely utilized to enhance aqueous solubility and stability.

This guide is structured to provide not just a list of properties, but a causal understanding of why each is important and how it can be reliably determined. While specific experimental data for this compound is not extensively reported in peer-reviewed literature, the methodologies and insights presented herein are derived from established pharmaceutical science principles and data from closely related structures.

Molecular Structure and Identity

A foundational aspect of any chemical characterization is the confirmation of its molecular structure and identity.

Table 1: Core Molecular Identifiers

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 1354963-42-0 | [1] |

| Molecular Formula | C₇H₁₇ClN₂O₂S | [1][2] |

| Molecular Weight | 228.74 g/mol | [1][2] |

| Chemical Structure |  | (Structure rendered based on IUPAC name) |

The purity of the compound, typically available at ≥95-97%, is a critical parameter that should be ascertained prior to any physicochemical or biological evaluation.[1][2]

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the chemical structure.

-

Expected ¹H NMR Features: The proton NMR spectrum is expected to show signals corresponding to the N-methyl group, the methanesulfonyl methyl group, and the protons of the piperidine ring. The chemical shifts and coupling patterns of the piperidine protons will be complex due to their diastereotopic nature and conformational flexibility.

-

Expected ¹³C NMR Features: The carbon NMR spectrum should display distinct signals for the two methyl carbons, and the carbons of the piperidine ring. The carbon attached to the sulfonamide group will be shifted downfield.

Illustrative Protocol for NMR Analysis of a Structurally Related Compound:

A general approach for acquiring NMR spectra of piperidine derivatives involves dissolving the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, and acquiring the spectra on a 400 MHz or higher field spectrometer.[3][4][5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a drug substance and for quantitative analysis. Given that this compound lacks a strong UV chromophore, detection methods such as Charged Aerosol Detection (CAD) or derivatization may be necessary.[2][7]

Illustrative HPLC Method for a Piperidine Sulfonamide Analogue:

A reversed-phase HPLC method using a C18 column is a common starting point. For compounds with poor UV absorbance, an ion-pairing agent can be used to improve retention and a universal detector like a CAD can be employed.[2]

Table 2: Example HPLC Conditions for a Related Piperidine Compound

| Parameter | Condition |

| Column | Atlantis C18 (150 x 4.6 mm, 3.5 µm) |

| Mobile Phase | 0.1% Heptafluorobutyric acid in Water:Acetonitrile (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection | Charged Aerosol Detection (CAD) |

This protocol is adapted from a method for 4-methanesulfonyl-piperidine and serves as a starting point for method development.[2]

Fundamental Physicochemical Properties

Melting Point

The melting point is a key indicator of purity and is important for solid-state characterization. While an experimental value for this compound is not published, a sharp melting range would be indicative of high purity.

Experimental Protocol for Melting Point Determination:

Caption: Workflow for Kinetic Aqueous Solubility Determination.

Acid Dissociation Constant (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding. N-methyl-N-(piperidin-3-yl)methanesulfonamide has two potential ionization centers: the secondary amine in the piperidine ring (basic) and the sulfonamide nitrogen (acidic). The piperidine nitrogen is expected to be the more basic site.

Predicted pKa Values:

Computational tools can provide estimates of pKa values. It is important to note that these are predictions and should be confirmed experimentally. [8][9][10][11] Table 3: Predicted pKa Values

| Ionization Center | Predicted pKa (Basic) | Predicted pKa (Acidic) |

| Piperidine Nitrogen | ~8.5 - 10.0 | - |

| Sulfonamide Nitrogen | - | ~9.0 - 10.5 |

Note: These are estimated ranges based on typical values for similar functional groups.

Experimental Protocol for pKa Determination by Potentiometric Titration:

Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key factor in membrane permeability and oral absorption.

Predicted LogP Value:

In silico prediction tools can estimate the LogP value. [8][9][12] Table 4: Predicted Lipophilicity

| Parameter | Predicted Value |

| XLogP3 | ~1.5 - 2.5 |

Note: This is a predicted value and should be experimentally verified.

Experimental Protocol for LogD Determination by Shake-Flask Method:

Caption: Workflow for LogD Determination.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and determining the key physicochemical properties of this compound. While a lack of direct experimental data in the public domain necessitates the use of information from analogous compounds and predictive models, the detailed experimental protocols provided herein offer a clear path for researchers to generate the necessary data. A thorough experimental characterization of its solubility, pKa, and lipophilicity will be crucial for advancing the development of this compound as a potential therapeutic agent.

References

-

ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

-

RSC Publishing. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. [Link]

-

National Institutes of Health. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. [Link]

-

PubMed Central. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. [Link]

-

ResearchGate. (PDF) Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. [Link]

-

Blackthorn AI. Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. [Link]

-

PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

-

National Institutes of Health. N-methyl-SSR504734. [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

National Institutes of Health. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

Sources

- 1. N-Methyl-N-(piperidin-3-yl)methanesulfonamide HCl [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

Structure Elucidation of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride: A Multi-technique Approach

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The robust characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. Unambiguous structure elucidation ensures identity, purity, and safety, forming the basis of all subsequent pharmacological and toxicological evaluation. This technical guide provides a comprehensive, field-proven workflow for the complete structure elucidation of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride (Molecular Formula: C₇H₁₇ClN₂O₂S, Molecular Weight: 228.74 g/mol ).[1] We will move beyond a simple checklist of techniques, instead detailing the strategic rationale behind the application of Mass Spectrometry (MS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Single Crystal X-ray Diffraction (SC-XRD). The causality behind experimental choices is emphasized, presenting a self-validating system where data from each method corroborates and builds upon the others to provide an unshakeable structural assignment.

Introduction: Defining the Analytical Challenge

This compound is a versatile small molecule scaffold[1] that presents several key structural features requiring confirmation:

-

Core Heterocycle: Confirmation of the six-membered piperidine ring.

-

Substitution Pattern: Verification of substitution at the 3-position of the piperidine ring.

-

Sulfonamide Moiety: Identification and connectivity of the methanesulfonamide group (CH₃SO₂).

-

N-Alkylation: Confirmation of the N-methyl group and its attachment to the sulfonamide nitrogen.

-

Stereochemistry: Determination of the configuration at the C3 chiral center.

-

Salt Form: Verification of the hydrochloride salt structure, specifically the site of protonation.

This guide will systematically address each of these points, demonstrating how a synergistic application of modern analytical techniques provides definitive answers.

The Elucidation Workflow: A Strategic Overview

The structure elucidation process is not a linear path but an integrated workflow where each step informs the next. The goal is to build a complete structural hypothesis and then systematically validate it with orthogonal techniques.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: The First Piece of the Puzzle

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial step. Its purpose is twofold: to confirm the molecular weight of the parent molecule (as the free base) and, more importantly, to determine its elemental composition with high accuracy. This validation of the molecular formula provides the atomic "parts list" that all subsequent NMR and IR data must fit. Electrospray ionization (ESI) in positive mode is the method of choice due to the basic nitrogen atom in the piperidine ring, which is readily protonated.

Expected Data & Interpretation:

| Ion | Expected m/z (Free Base) | Description | Significance |

| [M+H]⁺ | 193.0954 | Protonated molecule of C₇H₁₆N₂O₂S | Confirms molecular weight and elemental composition of the free base. |

| [M+H-SO₂]⁺ | 129.1281 | Loss of sulfur dioxide | A characteristic fragmentation for sulfonamides, suggesting the presence of the SO₂ moiety.[2] |

| C₅H₁₁N₂⁺ | 99.0917 | Fragment from cleavage of the N-S bond | Suggests the piperidine core with an attached methylamino group. |

Trustworthiness: The high mass accuracy (typically <5 ppm) of HRMS provides strong confidence in the proposed elemental composition, significantly constraining the possible structures and validating the synthetic starting point. Tandem MS (MS/MS) experiments on the [M+H]⁺ ion would be used to induce and analyze these fragments, confirming the proposed fragmentation pathways.[3][4]

NMR Spectroscopy: Building the Molecular Framework

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of a small molecule. A suite of 1D and 2D experiments is required to assemble the molecular skeleton piece by piece. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it will readily dissolve the hydrochloride salt.

¹H and ¹³C NMR: The Atom Inventory

-

¹H NMR: Provides a census of all proton environments, their integration (number of protons), and their splitting patterns (neighboring protons). We expect distinct signals for the methanesulfonamide methyl group, the N-methyl group, and the diastereotopic protons of the piperidine ring.[5][6] The N-H proton of the protonated piperidine amine should also be visible, likely as a broad signal.

-

¹³C NMR: Reveals the number of unique carbon environments. For the hypothesized structure, seven distinct carbon signals are expected. Chemical shifts are highly diagnostic for the type of carbon (e.g., carbons adjacent to nitrogen).[7]

2D NMR: Connecting the Dots

Expertise & Rationale: While 1D NMR provides the pieces, 2D NMR provides the instructions for assembly. COSY, HSQC, and HMBC experiments are non-negotiable for an unambiguous assignment.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks. This is essential to trace the connectivity of the protons around the piperidine ring, confirming the C2-C3-C4-C5-C6 spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This allows for the definitive assignment of each carbon atom in the ¹³C spectrum based on the more easily assigned ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals longer-range (2-3 bond) correlations between protons and carbons. It is the key to connecting the distinct molecular fragments.

Caption: Key expected HMBC correlations for connectivity.

Key Validating Correlations:

-

N-CH₃ to Piperidine Ring: A correlation from the protons of the N-methyl group to C2 and C6 of the piperidine ring would confirm the location of the sulfonamide group on the piperidine nitrogen. Correction: The structure is N-methyl-N-(piperidin-3-yl ). The sulfonamide group is attached to the piperidine at C3. Therefore, the key correlations will be different. Let's correct the logic. The piperidine nitrogen is a secondary amine hydrochloride. The sulfonamide is attached to a nitrogen, which is also attached to a methyl group and the C3 of the piperidine ring. This means the piperidine nitrogen is NH₂⁺ and the sulfonamide nitrogen is tertiary.

Let's re-evaluate the structure based on the name: "N-methyl-N-(piperidin-3-yl)methanesulfonamide".

-

methanesulfonamide: CH₃SO₂N<

-

N-methyl: The nitrogen of the sulfonamide has a methyl group.

-

N-(piperidin-3-yl): The same nitrogen is attached to the C3 position of a piperidine ring.

-

hydrochloride: The piperidine nitrogen is protonated.

This is a critical distinction. The workflow remains the same, but the specific NMR correlations to look for change.

Corrected Key Validating HMBC Correlations:

-

S-CH₃ to C3: A correlation from the methanesulfonyl methyl protons to the C3 carbon of the piperidine ring would be weak or absent (4 bonds).

-

N-CH₃ to C3: A crucial correlation from the N-methyl protons to the C3 carbon of the piperidine ring.

-

Piperidine H3 to N-CH₃ Carbon: A correlation from the proton at C3 of the piperidine ring to the carbon of the N-methyl group.

-

Piperidine H3 to S-CH₃ Carbon: A correlation from the proton at C3 of the piperidine ring to the carbon of the methanesulfonyl group.

These correlations would definitively establish the C3-N bond and the connectivity of the entire sulfonamide sidechain.

FT-IR Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FT-IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups, serving as a quick quality check and corroborating evidence for the overall structure.[8]

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3000-2700 | N-H Stretch (broad) | Secondary Amine Salt (R₂N⁺H₂) | Confirms the presence of the piperidinium hydrochloride. |

| ~2950-2850 | C-H Stretch | Aliphatic CH, CH₂ | Confirms the hydrocarbon backbone (piperidine, methyls). |

| ~1350 & ~1160 | Asymmetric & Symmetric SO₂ Stretch | Sulfonamide | Strong, characteristic bands confirming the sulfonamide group.[9][10] |

| ~1050 | S-N Stretch | Sulfonamide | Supports the presence of the sulfonamide moiety. |

Trustworthiness: While not a primary tool for determining connectivity, the presence of these characteristic bands, particularly the strong SO₂ stretches and the broad ammonium salt stretch, provides excellent orthogonal validation of the functional groups inferred from MS and NMR.

Chiral Analysis: Addressing Stereochemistry

Expertise & Rationale: The C3 carbon of the piperidine ring is a chiral center. Therefore, the compound exists as a pair of enantiomers. For pharmaceutical applications, it is critical to know if the material is a racemate or a single enantiomer.[11] Chiral chromatography is the gold standard for this analysis.

Methodology:

-

Technique: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). SFC is often preferred for its speed and lower solvent consumption for amine-containing compounds.[12]

-

Stationary Phase: A chiral stationary phase (CSP), often based on polysaccharide derivatives (e.g., cellulose or amylose), is used to differentially interact with the two enantiomers.

-

Outcome: A successful chiral separation will show two distinct peaks for the R- and S-enantiomers. If the sample is racemic, the peaks will have an equal area (50:50). If it is enantiomerically enriched, the peak areas will be unequal.

Trustworthiness: Chiral chromatography provides quantitative data on the enantiomeric composition (enantiomeric excess, or ee%). This is a self-validating system; the separation of a racemic standard confirms the method's suitability, which can then be used to accurately quantify the enantiomeric purity of any given batch.

Single Crystal X-ray Diffraction: The Definitive Answer

Expertise & Rationale: When all other data points to a conclusive structure, SC-XRD provides the ultimate, unambiguous confirmation.[13] It generates a three-dimensional model of the molecule as it exists in the crystal lattice, directly visualizing the atomic connectivity, conformation, and, if a suitable derivative is used or anomalous dispersion is measured, the absolute stereochemistry.

Expected Outcomes:

-

Connectivity Confirmation: The resulting 3D structure will visually confirm the entire bonding framework deduced from NMR.

-

Salt Confirmation: It will show the proton located on the piperidine nitrogen and the chloride ion positioned nearby, interacting via hydrogen bonding and electrostatic forces.[14][15]

-

Conformation: It will reveal the preferred conformation of the piperidine ring, which is expected to be a chair conformation.[16]

-

Absolute Stereochemistry: By determining the Flack parameter, the analysis can definitively assign the R or S configuration at the C3 center for the crystal analyzed.[17]

Trustworthiness: SC-XRD is considered the "gold standard" for structural proof. The low R-factor (a measure of the agreement between the experimental data and the final structural model) of a refined crystal structure provides exceptionally high confidence.

Detailed Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol. Dilute 1:100 in 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.

-

Source Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 kV

-

Sampling Cone: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

-

Acquisition: Acquire data in full scan mode over an m/z range of 50-500. Use an internal lock mass for high mass accuracy. For MS/MS, select the [M+H]⁺ ion and apply collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV).

Protocol 2: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of this compound in ~0.7 mL of DMSO-d₆.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C{¹H} NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.

-

2D Experiments (COSY, HSQC, HMBC): Use standard gradient-selected pulse programs. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz.

Protocol 3: FT-IR Spectroscopy

-

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Collect the sample spectrum by co-adding 32 scans at a resolution of 4 cm⁻¹.

Protocol 4: Chiral SFC

-

Instrumentation: A supercritical fluid chromatography system with UV or MS detection.

-

Column: A suitable polysaccharide-based chiral column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol with 0.1% diethylamine). Run a gradient from 5% to 40% modifier over 10 minutes.

-

Conditions:

-

Flow Rate: 3 mL/min

-

Back Pressure: 150 bar

-

Column Temperature: 40 °C

-

-

Sample Preparation: Dissolve the sample in the initial mobile phase modifier at ~1 mg/mL.

Conclusion: A Synthesized and Self-Validated Structural Proof

The structure elucidation of this compound is achieved not by a single technique, but by the logical synthesis of data from a suite of orthogonal analytical methods. HRMS confirms the elemental composition. FT-IR validates the presence of key functional groups. A full complement of 1D and 2D NMR experiments meticulously constructs the 2D bonding framework. Chiral chromatography quantifies the stereochemical purity. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous 3D structure in the solid state. This multi-faceted, self-validating approach ensures the highest level of scientific rigor and provides the unshakeable structural foundation required for advanced drug development and regulatory submission.

References

- Hu, W. Y., et al. (2006). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 17(12), 1733–1742.

- Pleasance, S., et al. (1992). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh.

- Kolehmainen, E., et al. (1998). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy, 52(7), 1024-1028.

- Tzivras, P. D., et al. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. ChemistrySelect, 5(22), 6729-6735.

- Wikipedia contributors. (2024). Piperidine. Wikipedia.

- Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 97(11), 322–327.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.

- ResearchGate. (n.d.). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection.

- African Rock Art. (n.d.). This compound.

- ResearchGate. (n.d.). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone.

- Gzella, A., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Molecules, 26(23), 7192.

- CymitQuimica. (n.d.). N-Methyl-N-(piperidin-3-yl)methanesulfonamide HCl.

- Asker, F. W., et al. (2015). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 8(4), 1714-1722.

- ResearchGate. (n.d.). Solid phase ATR-FTIR spectra to characterize the functionalized surface...

- Shete, A. S., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.

- Stawski, W. D., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1877–1887.

- Wikipedia contributors. (2023). Chiral analysis. Wikipedia.

- Agilent Technologies. (n.d.). A Comprehensive Guide to FTIR Analysis.

Sources

- 1. N-Methyl-N-(piperidin-3-yl)methanesulfonamide HCl [cymitquimica.com]

- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]

- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. agilent.com [agilent.com]

- 9. ripublication.com [ripublication.com]

- 10. researchgate.net [researchgate.net]

- 11. Chiral analysis - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Piperidine - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Biological Activity of Piperidine Sulfonamide Derivatives

Introduction: The Convergence of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often guided by the concept of "privileged structures"—molecular scaffolds that are capable of binding to multiple, diverse biological targets. The piperidine ring and the sulfonamide group are two such preeminent examples. The piperidine moiety, a saturated six-membered nitrogen-containing heterocycle, is a cornerstone in pharmaceuticals, present in over twenty classes of drugs approved by the U.S. FDA.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a versatile building block for engaging with biological receptors.[2][3]

Concurrently, the sulfonamide functional group (-S(=O)₂-NR₂R₃) is a linchpin of modern pharmacology.[4][5] Since the discovery of its antibacterial properties, the sulfonamide scaffold has been integrated into drugs with a vast range of applications, including anti-inflammatory, anticancer, antiviral, and diuretic activities.[1][4][5][6]

The strategic fusion of these two privileged scaffolds into a single molecular entity—the piperidine sulfonamide derivative—has created a powerful platform for drug discovery. These hybrid molecules leverage the structural benefits of the piperidine core and the diverse pharmacological potential of the sulfonamide group, leading to the development of compounds with significant and varied biological activities. This guide provides a technical exploration of the key therapeutic areas where piperidine sulfonamide derivatives have demonstrated considerable promise, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation.

Antimicrobial Activity: A Renewed Approach to Combatting Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Piperidine sulfonamide derivatives have emerged as a promising class of antibacterial agents, often exhibiting potent activity against clinically relevant strains.[7][8]

Mechanism of Action: Targeting Folate Biosynthesis

The classic mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[9][10] Bacteria must synthesize folate de novo, as they cannot uptake it from the environment. Folate is a precursor for the synthesis of nucleotides, and therefore, its inhibition halts DNA replication and bacterial proliferation. Piperidine sulfonamides act as structural mimics of the natural DHPS substrate, p-aminobenzoic acid (PABA), effectively blocking the pathway. Some derivatives have also been shown to exert their effects by disrupting the integrity of the bacterial cell membrane.[1][9]

Structure-Activity Relationship (SAR) Insights

-

Alkyl Chain Length: Studies have shown that modifying the piperidine sulfonamide scaffold with medium-length alkyl chains can significantly enhance antibacterial potency. This is likely due to an improved ability to penetrate the bacterial cell membrane.[1]

-

Aromatic Substituents: The nature and position of substituents on the aryl portion of the sulfonamide can drastically alter activity. Electron-withdrawing groups, such as fluorine, have been shown to increase the antibacterial effect against certain strains.[8]

-

Piperidine Substitution: The point of attachment and the substituents on the piperidine ring itself are crucial for optimizing interactions with the target enzyme.

Quantitative Data Summary: In Vitro Antibacterial Potency

The following table summarizes the efficacy of representative piperidine sulfonamide derivatives against various bacterial pathogens.

| Compound ID | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |

| C₄ | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀ | 2.02 | [1][9] |

| Bismerthiazol | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀ | 42.38 | [1][9] |

| Compound 1b | Multidrug-Resistant S. aureus | MIC | 64 - 512 | [8] |

| Sulfamethoxazole | Escherichia coli ATCC 25922 | MIC | 8 - 32 | [11] |

| Sulfamethoxazole | Staphylococcus aureus ATCC 29213 | MIC | 16 - 128 | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[8][11]

Causality and Rationale: The broth microdilution method is preferred for its quantitative results and efficiency in testing multiple compounds and concentrations simultaneously. Using a standardized bacterial inoculum ensures reproducibility, while the inclusion of positive (no drug) and negative (no bacteria) controls validates the assay's integrity. For sulfonamides, the endpoint is often read as 80% inhibition, as they are typically bacteriostatic rather than bactericidal.[11]

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from an agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.

-

-

Compound Preparation:

-

Prepare a stock solution of the piperidine sulfonamide derivative in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the compound in MHB directly in a 96-well microtiter plate. The concentration range should be chosen to bracket the expected MIC.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.

-

Include a positive control (wells with bacteria and broth, no compound) and a sterility control (wells with broth only).

-

Cover the plate and incubate at 35-37°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plate for turbidity (bacterial growth).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth (or shows ≥80% reduction in turbidity compared to the positive control).[11]

-

Anticancer Activity: Targeting Tumor Proliferation and Angiogenesis

The piperidine sulfonamide scaffold has proven to be a fertile ground for the discovery of novel anticancer agents.[3][12] These derivatives can interfere with various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[13]

Mechanisms of Action

The anticancer effects of these compounds are diverse and often target specific signaling pathways or enzymes crucial for tumor growth.

-

Kinase Inhibition: A primary strategy involves targeting protein kinases that are overactive in cancer cells. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels. Piperidine sulfonamide derivatives have been designed to act as potent VEGFR-2 inhibitors, thereby starving the tumor of essential nutrients.[13]

-

Matrix Metalloproteinase (MMP) Inhibition: MMPs are enzymes that degrade the extracellular matrix, a critical step for tumor invasion and metastasis. Specific piperidine sulfone hydroxamates have been developed as potent inhibitors of MMP-2, -9, and -13.[14][15]

-

Induction of Oxidative Stress and Apoptosis: Some derivatives can induce apoptosis (programmed cell death) in cancer cells by increasing the generation of reactive oxygen species (ROS) and depleting intracellular glutathione, leading to overwhelming oxidative stress.[12][16]

Quantitative Data Summary: Cytotoxicity and Kinase Inhibition

| Compound ID | Target/Cell Line | Activity Metric | Value (µM) | Reference |

| Compound 3a | VEGFR-2 | IC₅₀ | 0.17 | [13] |

| Compound 6 | VEGFR-2 | IC₅₀ | 0.25 | [13] |

| Compound 15 | VEGFR-2 | IC₅₀ | 1.31 | [13] |

| Sorafenib (Ref.) | VEGFR-2 | IC₅₀ | 0.20 | [13] |

| Compound 12a | MCF-7 (Breast Cancer) | IC₅₀ | Comparable to Etoposide | [17] |

| Compound 35f | MMP-2, -9, -13 | Potent Inhibition | - | [14] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a foundational screening method in anticancer drug discovery.[3][17]

Causality and Rationale: This assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. This provides a robust and quantifiable measure of a compound's cytotoxic or cytostatic effects.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cells (e.g., MCF-7, A549) under standard conditions (37°C, 5% CO₂).

-

Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Allow cells to adhere by incubating for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the piperidine sulfonamide derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150-200 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is an underlying factor in a multitude of diseases. Piperidine sulfonamide derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory pathway.[18][19]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[20][21] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By blocking these enzymes, piperidine sulfonamides can reduce the production of pro-inflammatory prostaglandins. Developing inhibitors with selectivity for COX-2 over COX-1 is a key goal, as COX-1 has important physiological "housekeeping" functions.[20][22]

Experimental Protocol: Human Whole Blood Assay (hWBA) for COX Inhibition

The hWBA is a robust ex vivo method that closely mimics the in vivo physiological environment, providing a more clinically relevant assessment of COX inhibition compared to isolated enzyme assays.[20][22]

Causality and Rationale: This assay measures prostaglandin E₂ (PGE₂) production in whole blood, where all cellular components and plasma proteins are present. This accounts for factors like protein binding and cell permeability that are absent in purified enzyme systems. COX-2 activity is induced using lipopolysaccharide (LPS), while COX-1 activity is measured by the constitutive production of thromboxane B₂ (TxB₂) after blood clotting. This allows for the simultaneous determination of a compound's potency and selectivity against both isoforms.

Step-by-Step Methodology:

-

Blood Collection:

-

Draw fresh human blood from healthy volunteers into heparinized tubes.

-

-

Compound Incubation (COX-2 Assay):

-

Aliquot the heparinized blood into tubes.

-

Add the piperidine sulfonamide derivatives at various concentrations.

-

Add lipopolysaccharide (LPS, e.g., from E. coli) to induce COX-2 expression and activity.

-

Incubate the tubes for 24 hours at 37°C.

-

-

Compound Incubation (COX-1 Assay):

-

Aliquot fresh, non-heparinized blood into tubes containing the test compounds.

-

Allow the blood to clot for 1 hour at 37°C, which stimulates platelet-driven, COX-1-mediated TxB₂ production.

-

-

Sample Processing:

-

Centrifuge all tubes to separate the plasma (from the COX-2 assay) or serum (from the COX-1 assay).

-

-

Quantification:

-

Measure the concentration of PGE₂ (for COX-2 activity) and TxB₂ (for COX-1 activity) in the plasma/serum samples using a validated enzyme-linked immunosorbent assay (ELISA) kit.[21]

-

-

Data Analysis:

-

Calculate the percent inhibition of PGE₂ and TxB₂ production at each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

-

Neuroprotective Activity

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss.[23] Piperidine sulfonamide derivatives are being investigated for their potential to protect neurons from degeneration.[23][24][25]

Mechanisms of Action

-

Protection Against Neurotoxins: In vitro models of Parkinson's disease often use neurotoxins like MPP+ to induce mitochondrial dysfunction and cell death in dopaminergic neurons. Certain arylpiperazine-sulfonamides have been shown to significantly improve cell viability in the presence of such toxins.[23]

-

Inhibition of Protein Aggregation: The aggregation of proteins like amyloid-beta and tau is a pathological hallmark of Alzheimer's disease. Sulfonamides have been identified as potential inhibitors of this amyloid aggregation process.[25]

-

Phosphodiesterase (PDE) Inhibition: Some piperidine derivatives act as inhibitors of phosphodiesterase-8 (PDE8), an enzyme involved in neurodegenerative processes. Inhibition of PDE8 is being explored as a therapeutic strategy for Alzheimer's and Parkinson's disease.[26]

Experimental Protocol: In Vitro Neuroprotection Assay (MPP+ Model)

This assay assesses a compound's ability to protect neuronal cells from toxin-induced cell death.[23]

Causality and Rationale: The SH-SY5Y neuroblastoma cell line is a common model for dopaminergic neurons. Differentiating them with retinoic acid yields cells with more neuron-like characteristics. MPP+, the active metabolite of the neurotoxin MPTP, selectively destroys these neurons by inhibiting complex I of the mitochondrial electron transport chain, mimicking a key pathological process in Parkinson's disease. A compound's ability to rescue cells from MPP+-induced death, as measured by the MTT assay, indicates neuroprotective potential.

Step-by-Step Methodology:

-

Cell Culture and Differentiation:

-

Culture SH-SY5Y cells. For differentiation, treat cells with retinoic acid (e.g., 10 µM) for several days.

-

-

Co-incubation:

-

Seed the differentiated cells in a 96-well plate.

-

Treat the cells with a pre-determined IC₅₀ concentration of MPP+.

-

Simultaneously, add the test piperidine sulfonamide derivatives at a range of concentrations (e.g., 0-10 µM).

-

Include controls for untreated cells, cells treated with MPP+ only, and cells treated with the test compound only.

-

-

Incubation:

-

Incubate the plate for 24-48 hours.

-

-

Viability Assessment:

-

Perform an MTT assay as described in Section 2.3 to assess cell viability.

-

-

Data Analysis:

-

Calculate the percentage increase in cell viability in the co-treated groups compared to the group treated with MPP+ alone. Statistical analysis (e.g., ANOVA) is used to determine significance.[23]

-

General Synthesis of Piperidine Sulfonamide Derivatives

The most common and reliable method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[27]

General Synthetic Workflow

Representative Experimental Protocol

This protocol describes a general procedure for the synthesis of N-substituted piperidine sulfonamides.[28]

Causality and Rationale: The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) to dissolve the reactants without participating in the reaction. A non-nucleophilic base, such as triethylamine (TEA), is added to act as a proton scavenger, neutralizing the HCl that is generated as a byproduct. This drives the reaction to completion. The subsequent aqueous work-up removes the base and any water-soluble impurities before the final product is isolated by chromatography.

Step-by-Step Methodology:

-

Reactant Dissolution:

-

Dissolve the piperidine derivative (1.0 mmol) in anhydrous dichloromethane (20-30 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

-

Addition of Sulfonyl Chloride:

-

To this solution, add the corresponding aryl or alkyl sulfonyl chloride (1.0 mmol).

-

-

Base Addition and Reaction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add triethylamine (1.2 mmol) to the solution.

-

Allow the reaction to warm to room temperature and stir for 30 minutes to several hours, monitoring progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, wash the solution sequentially with diluted hydrochloric acid, a saturated solution of sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification and Characterization:

-

Filter the solution and evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

-

Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[28]

-

Conclusion and Future Outlook

The amalgamation of the piperidine and sulfonamide scaffolds has yielded a remarkably versatile class of compounds with a broad spectrum of biological activities. From combating bacterial infections and inhibiting cancer progression to reducing inflammation and protecting neurons, piperidine sulfonamide derivatives continue to demonstrate significant therapeutic potential. The insights gained from structure-activity relationship studies are crucial for guiding the rational design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of the complex signaling pathways underlying various diseases deepens, the strategic chemical modification of these privileged structures will undoubtedly continue to be a highly productive endeavor in the field of drug discovery.

References

-

Gao, X., Fan, Z., Li, H., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2861. [Link]

-

Reddy, R., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [Link]

-

Reddy, R., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

-

Riess, R., & Laufer, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 644, 145-56. [Link]

-

Ahmad, A., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences, 25(4), 839-44. [Link]

-

Gao, X., Fan, Z., Li, H., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PubMed. [Link]

-

Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. [Link]

-

Becker, D. P., et al. (2005). Synthesis and structure-activity relationships of beta- and alpha-piperidine sulfone hydroxamic acid matrix metalloproteinase inhibitors with oral antitumor efficacy. Journal of Medicinal Chemistry, 48(21), 6699-714. [Link]

-

Riess, R., & Laufer, S. (2010). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. [Link]

-

Stoyanov, E. V., & Donev, I. D. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(2), M1886. [Link]

-

Gao, X., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. ResearchGate. [Link]

-

Hegedűs, C., et al. (2020). Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents. Archiv der Pharmazie, 353(5), e1900350. [Link]

-

Carradori, S., et al. (2019). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Bentham Science. [Link]

-

Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-44. [Link]

-

D'Souza, C., et al. (2020). Neuroprotective properties of arylpiperazine-sulphonamides in in vitro models of Parkinson's disease. University of Hertfordshire Research Profiles. [Link]

- Various Authors. (2024). Novel piperazine-based sulfonamides and their use as neuroprotective and/or neurorestorative agents.

-

Faizan, M., et al. (2024). The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. [Link]

-

Vootukoori, S. R., et al. (2025). Synthesis and Anticancer Evaluation of Novel Sulfonamide–Imidazole Hybrid Piperazines: In Vitro and In Silico Studies. ResearchGate. [Link]

-

Bouissane, L., et al. (2024). Synthesis and antibacterial activity of sulfonamides. SAR and DFT studies. Journal of Molecular Structure, 1307, 137973. [Link]

-

Vitale, P., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(23), 15335. [Link]

-

Various Authors. (2022). Sulfonamide derivatives of piperidine. ResearchGate. [Link]

-

Nagasu, T., et al. (1999). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 42(26), 5330-5341. [Link]

-

Ummadi, R. R., et al. (2025). Piperidine derivatives as potential drugs for Alzheimer disease therapy... ResearchGate. [Link]

-

Sreevani, G., et al. (2018). Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. ResearchGate. [Link]

-

Boukattaya, F., et al. (2016). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 8(8), 1215-1221. [Link]

-

Becker, D. P., et al. (2005). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. ResearchGate. [Link]

-

Various Authors. (2022). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

-

Bhatt, A., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. ResearchGate. [Link]

-

CSIC. (n.d.). Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget. [Link]

-

Ferreira, I., et al. (2025). Sulfonamide Inhibitors of Amyloid Aggregation: A Promising Path against Neurodegenerative Diseases. ChemMedChem. [Link]

-

Kürschner, S., et al. (2020). Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor. ACS Applied Materials & Interfaces, 12(45), 50269-50278. [Link]

-

El-Naggar, M., et al. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. European Journal of Medicinal Chemistry, 261, 115814. [Link]

-

Suthar, S., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 72-80. [Link]

-

El-Faham, A., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie. [Link]

-

Khan, S. A. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]

-

Various Authors. (2016). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

-

Samykutty, A., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 766858. [Link]

Sources

- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. africaresearchconnects.com [africaresearchconnects.com]

- 8. jocpr.com [jocpr.com]

- 9. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and structure-activity relationships of beta- and alpha-piperidine sulfone hydroxamic acid matrix metalloproteinase inhibitors with oral antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 24. WO2024079351A1 - Novel piperazine-based sulfonamides and their use as neuroprotective and/or neurorestorative agents - Google Patents [patents.google.com]

- 25. Sulfonamide Inhibitors of Amyloid Aggregation: A Promising Path against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. mdpi.com [mdpi.com]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Embracing the Unknown

In the landscape of drug discovery, we are often confronted with novel chemical entities whose biological activities are yet to be defined. N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride stands as one such molecule. While its structure is known, its mechanism of action remains to be elucidated. This guide, therefore, is not a mere recitation of established facts. Instead, it is a strategic blueprint, a methodological roadmap for the rigorous scientific inquiry required to unveil the core pharmacology of this compound. We will proceed from a foundation of structural analysis, formulating hypotheses based on the known bioactivities of its constituent moieties, and then systematically outline the experimental cascades necessary to test these hypotheses and ultimately define its mechanism of action.

I. Deconstruction of the Molecular Architecture: Clues from Chemical Scaffolds

The structure of this compound offers our initial foray into its potential biological roles. The molecule is comprised of two key pharmacophores: a piperidine ring and a methanesulfonamide group. The pharmacological promiscuity of these scaffolds in a vast array of approved drugs provides a fertile ground for hypothesis generation.

The Piperidine Moiety: A Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a multitude of clinically significant drugs, particularly those targeting the central nervous system (CNS).[1][2][3] Its presence suggests a potential for interaction with a variety of CNS receptors. Piperidine-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[4][5] This raises the possibility that this compound could exhibit activity in one or more of these therapeutic areas. The piperidine scaffold is known to enhance a drug's ability to cross the blood-brain barrier, a critical attribute for CNS-acting agents.[1]

The Methanesulfonamide Group: More Than a Solubilizing Agent

While sulfonamides are often incorporated into drug candidates to improve their physicochemical properties, they are also known to possess intrinsic biological activity. The sulfonamide group is a key feature in several classes of drugs, including antibiotics, diuretics, and anticonvulsants. One of the most well-established mechanisms of action for sulfonamides is the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[6] Additionally, some sulfonamides are known to inhibit carbonic anhydrases or act as non-steroidal anti-inflammatory drugs by inhibiting cyclooxygenase (COX) enzymes.[7][8]

II. Hypothesis Formulation: Potential Mechanisms of Action

Based on the structural analysis, we can propose several plausible, albeit speculative, mechanisms of action for this compound. These hypotheses will form the basis of our experimental investigations.

Hypothesis 1: The compound acts as a modulator of a CNS receptor. Given the prevalence of the piperidine scaffold in CNS drugs, it is conceivable that the molecule targets a specific receptor in the brain, such as a G-protein coupled receptor (GPCR) or a ligand-gated ion channel.

Hypothesis 2: The compound inhibits a key enzyme. The methanesulfonamide moiety suggests the possibility of enzymatic inhibition. Potential targets include carbonic anhydrases, COX enzymes, or other enzymes where a sulfonamide group can interact with the active site.

Hypothesis 3: The compound exhibits antimicrobial activity. The sulfonamide group is a classic antibacterial pharmacophore, raising the possibility that the molecule could interfere with microbial metabolic pathways.

III. A Tiered Experimental Approach for Mechanism of Action Deconvolution

To systematically investigate these hypotheses, a tiered experimental approach is proposed. This strategy begins with broad, high-throughput screening and progressively narrows the focus to specific targets and pathways.

Tier 1: Broad-Based Screening for Target Identification